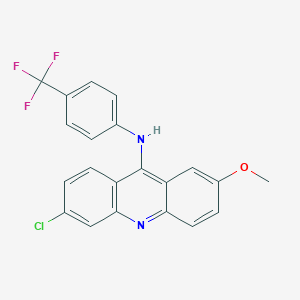
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine is a complex organic compound that features a chloro, methoxy, and trifluoromethyl group attached to an acridine core. Acridines are known for their applications in various fields, including medicinal chemistry and materials science, due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can yield amines .
Scientific Research Applications
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core.
Medicine: Explored for its potential as an anticancer agent, given the known bioactivity of acridine derivatives.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine involves its interaction with molecular targets such as DNA or enzymes. The acridine core can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro groups but differs in its core structure.
6-Methoxy-4-(trifluoromethyl)nicotinamide: Similar in having a methoxy and trifluoromethyl group but has a different core structure.
Uniqueness
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine is unique due to its combination of functional groups attached to an acridine core, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C21H14ClF3N2O |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-[4-(trifluoromethyl)phenyl]acridin-9-amine |
InChI |
InChI=1S/C21H14ClF3N2O/c1-28-15-7-9-18-17(11-15)20(16-8-4-13(22)10-19(16)27-18)26-14-5-2-12(3-6-14)21(23,24)25/h2-11H,1H3,(H,26,27) |
InChI Key |
ZFRRHHFKXVRKAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


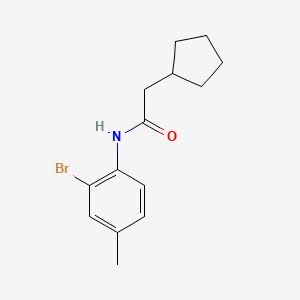
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
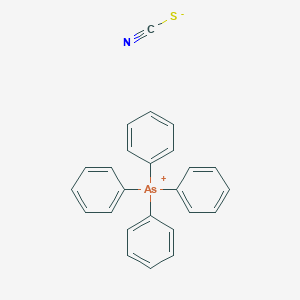

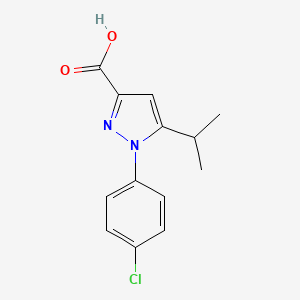
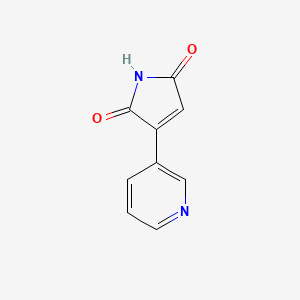
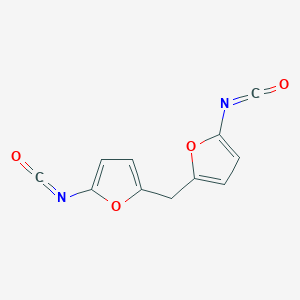
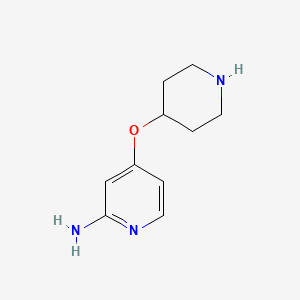
![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
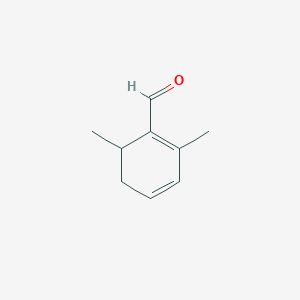
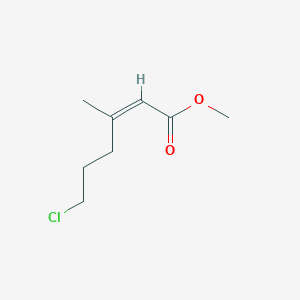
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
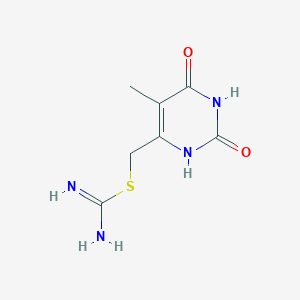
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
